molecular formula C13H15N5O5 B14753793 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one

Cat. No.: B14753793
M. Wt: 321.29 g/mol
InChI Key: NGRPLXYDPZLAIN-PKIKSRDPSA-N
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Description

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one is a complex organic compound belonging to the purine nucleosides family This compound is characterized by its unique structure, which includes an amino group, a hydroxymethyl group, and a prop-2-ynyl group attached to a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one involves multiple stepsThe reaction conditions typically involve the use of mild bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques like chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleic acid synthesis and protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one
  • 8-methoxyguanosine
  • 2-amino-2’-fluoro-2’-deoxyadenosine

Uniqueness

What sets 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one apart is its unique prop-2-ynyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H15N5O5

Molecular Weight

321.29 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one

InChI

InChI=1S/C13H15N5O5/c1-2-3-17-6-4-15-12(14)16-10(6)18(13(17)22)11-9(21)8(20)7(5-19)23-11/h1,4,7-9,11,19-21H,3,5H2,(H2,14,15,16)/t7-,8+,9-,11-/m1/s1

InChI Key

NGRPLXYDPZLAIN-PKIKSRDPSA-N

Isomeric SMILES

C#CCN1C2=CN=C(N=C2N(C1=O)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C#CCN1C2=CN=C(N=C2N(C1=O)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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